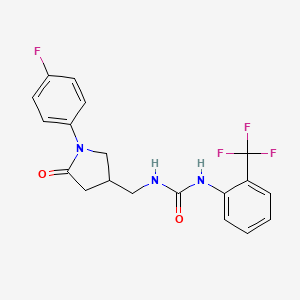

1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea

Description

1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a urea-based small molecule characterized by a pyrrolidinone core substituted with a 4-fluorophenyl group and a 2-(trifluoromethyl)phenyl urea moiety. The compound’s design integrates electron-withdrawing groups (e.g., trifluoromethyl and fluorine) that are known to enhance metabolic stability and binding affinity in drug-like molecules .

Properties

IUPAC Name |

1-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F4N3O2/c20-13-5-7-14(8-6-13)26-11-12(9-17(26)27)10-24-18(28)25-16-4-2-1-3-15(16)19(21,22)23/h1-8,12H,9-11H2,(H2,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQNRPOSIUIRPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)F)CNC(=O)NC3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F4N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations:

Core Structure Variations: The target compound’s pyrrolidinone core distinguishes it from analogs with thiazole-piperazine (e.g., 11j, 1g) or pyrazole cores (e.g., 13). Pyrrolidinone rings are less common in the cited literature but may confer unique conformational rigidity or solubility profiles . Thiazole-piperazine derivatives (e.g., 11j, 1g) exhibit high yields (78–88%) and modular substituent tolerance, making them versatile scaffolds for medicinal chemistry .

Substituent Effects :

- Trifluoromethyl Position : The target’s 2-(trifluoromethyl)phenyl group mirrors 11j but contrasts with 1g (3-trifluoromethyl). Substituent position significantly impacts steric and electronic interactions; for example, 2-trifluoromethyl groups may enhance binding in hydrophobic pockets .

- Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity improves metabolic stability compared to chlorine in analogs like 11f, though chlorine may enhance halogen bonding .

Physical Properties :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions:

- Step 1 : Cyclization of precursors (e.g., 4-fluorophenylamine derivatives) to form the pyrrolidinone ring under acidic or basic conditions .

- Step 2 : Alkylation of the pyrrolidinone nitrogen using a chloromethyl intermediate, followed by urea formation via reaction with 2-(trifluoromethyl)phenyl isocyanate .

- Key Variables : Temperature (60–80°C for urea coupling), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios (1:1.2 for amine:isocyanate) are critical for yields >70% .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures confirm its structure?

- Methodological Answer :

- 1H/13C NMR : Look for urea NH protons (δ 8.1–8.5 ppm), pyrrolidinone carbonyl (δ 170–175 ppm), and trifluoromethyl group (δ 120–125 ppm in 13C) .

- FT-IR : Urea C=O stretch (~1640 cm⁻¹) and pyrrolidinone C=O (~1680 cm⁻¹) confirm functional groups .

- LC-MS : Molecular ion peak at m/z ~409 (M+H⁺) with fragmentation patterns matching the urea and trifluoromethylphenyl moieties .

Q. What in vitro biological screening protocols are recommended for initial activity assessment?

- Methodological Answer :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC50 determination via dose-response curves (0.1–100 µM range) .

- Cellular Assays : Test cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) and compare to non-tumorigenic cells (e.g., HEK293) to assess selectivity .

- Controls : Include reference inhibitors (e.g., staurosporine for kinases) and solvent-only controls to validate results .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with halogens (Cl, Br) or electron-withdrawing groups (NO₂) on the phenyl rings to modulate lipophilicity and target binding .

- Pharmacophore Mapping : Use molecular docking (e.g., Glide XP) to identify critical interactions (e.g., hydrogen bonds with urea NH) and prioritize analogs .

- Data Analysis : Correlate logP (HPLC-derived) with IC50 values to establish trends in bioavailability vs. potency .

Q. What computational strategies predict binding modes and target selectivity for this urea derivative?

- Methodological Answer :

- Docking Protocols : Employ ensemble docking (e.g., Schrödinger Suite) against kinase or GPCR targets, incorporating protein flexibility .

- MD Simulations : Run 100-ns simulations to assess stability of ligand-target complexes (e.g., RMSD <2 Å) and identify key residues for mutagenesis validation .

- Selectivity Filters : Compare binding energies across homologous proteins (e.g., EGFR vs. HER2) to minimize off-target effects .

Q. How can contradictory data on biological activity between studies be resolved?

- Methodological Answer :

- Standardized Assays : Replicate experiments using identical cell lines (ATCC-validated), serum concentrations (e.g., 10% FBS), and incubation times (48–72 hrs) .

- Meta-Analysis : Pool data from ≥3 independent studies and apply statistical tests (ANOVA with post-hoc correction) to identify outliers .

- Proteomic Profiling : Use phospho-antibody arrays to detect pathway-specific effects that may explain variability (e.g., MAPK vs. PI3K activation) .

Q. What strategies improve reaction yields during scale-up synthesis?

- Methodological Answer :

- Flow Chemistry : Optimize pyrrolidinone formation in continuous flow reactors (residence time 10–15 min) to enhance reproducibility and reduce byproducts .

- DoE (Design of Experiments) : Apply Taguchi methods to test variables (temperature, catalyst loading) and identify robust conditions .

- In-Line Monitoring : Use FT-IR or Raman spectroscopy for real-time tracking of urea formation, enabling immediate adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.